4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate is an organic compound that features a benzenesulfonate group attached to a phenyl ring, which is further connected to an isobutyrylhydrazono group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate typically involves the reaction of 4-formylphenyl benzenesulfonate with isobutyrylhydrazine under specific conditions. The reaction is usually carried out in an ethanol solvent at room temperature, allowing the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its inhibitory effects on specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate involves its interaction with molecular targets through the formation of hydrogen bonds and other non-covalent interactions. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antibacterial or antifungal agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(2-(pyrazine-2-carbonyl)hydrazineylidene)methyl]phenyl benzenesulfonate
- 4-[(E)-(((Z)-amino(pyrazin-2-yl)methylene)hydrazineylidene)methyl]phenyl benzenesulfonate
Uniqueness
4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate is unique due to its specific hydrazone linkage and the presence of the isobutyrylhydrazono group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H18N2O4S |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[4-[(E)-(2-methylpropanoylhydrazinylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C17H18N2O4S/c1-13(2)17(20)19-18-12-14-8-10-15(11-9-14)23-24(21,22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,19,20)/b18-12+ |
InChI-Schlüssel |
YIPHXXJNZRKAAH-LDADJPATSA-N |
Isomerische SMILES |
CC(C)C(=O)N/N=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(=O)NN=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.